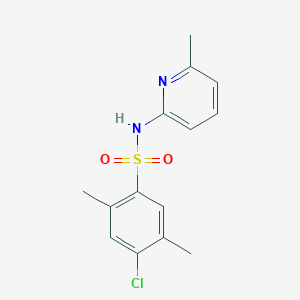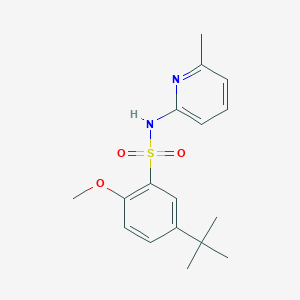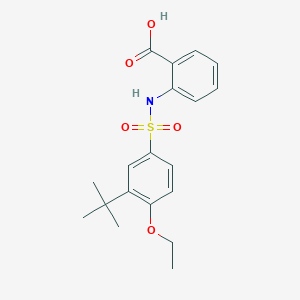![molecular formula C18H21NO5S B497964 4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid CAS No. 927637-96-5](/img/structure/B497964.png)
4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid is a chemical compound that has been used in scientific research for various purposes. It is commonly referred to as MPPB, which is an abbreviation of its full chemical name. This compound is used in the field of medicinal chemistry, where it has been found to have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of MPPB involves its binding to certain enzymes, which results in their inhibition. Specifically, it has been shown to bind to the active site of carbonic anhydrase and urease, which prevents them from carrying out their normal functions. This inhibition has been found to be reversible, which means that the effects of MPPB can be reversed once it is removed from the system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPB have been studied extensively in scientific research. It has been found to have a number of effects on various physiological processes, including the regulation of blood pressure, the inhibition of gastric acid secretion, and the reduction of intraocular pressure. It has also been found to have anti-inflammatory and antioxidant properties, which have potential therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPPB in lab experiments is its specificity for certain enzymes. This allows for more targeted research, which can lead to a better understanding of the physiological processes involved. However, one of the limitations of using MPPB is its potential toxicity. It has been found to have toxic effects on certain cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving MPPB. One area of interest is the development of more specific inhibitors of carbonic anhydrase and urease. This could lead to the development of new treatments for diseases such as glaucoma and gastric ulcers. Another area of interest is the study of MPPB's anti-inflammatory and antioxidant properties, which could have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid is a chemical compound that has been used in scientific research for various purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on MPPB could lead to the development of new treatments for various diseases, and a better understanding of its mechanisms of action could lead to the development of more specific inhibitors with fewer side effects.
Méthodes De Synthèse
The synthesis of MPPB involves several steps. The starting material is 4-methyl-2-nitroanisole, which is reacted with isopropyl magnesium bromide to form the corresponding Grignard reagent. This is then reacted with 4-chlorobenzenesulfonyl chloride to form the sulfonamide intermediate. Finally, this intermediate is reacted with 4-hydroxybenzoic acid to yield the final product, MPPB.
Applications De Recherche Scientifique
MPPB has been used in scientific research for various purposes. One of its main applications is in the field of medicinal chemistry, where it has been found to have potential therapeutic applications. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and urease. These enzymes play important roles in various physiological processes, and their inhibition has been linked to the treatment of several diseases, including glaucoma, epilepsy, and gastric ulcers.
Propriétés
IUPAC Name |
4-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-11(2)15-10-17(16(24-4)9-12(15)3)25(22,23)19-14-7-5-13(6-8-14)18(20)21/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMYODFQLYKUGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497882.png)
![3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497884.png)
![3-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497885.png)
![2-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B497889.png)
![2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497890.png)
![2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497892.png)
![2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497893.png)




![2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497903.png)

